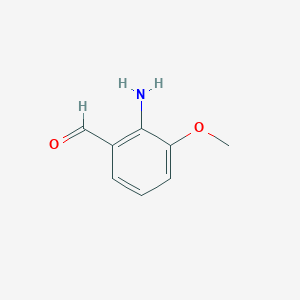

2-Amino-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIYDPBHVKDDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553471 | |

| Record name | 2-Amino-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70127-96-7 | |

| Record name | 2-Amino-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-3-methoxybenzaldehyde (CAS No. 70127-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzaldehyde, with CAS number 70127-96-7, is an aromatic organic compound that serves as a valuable and versatile building block in chemical synthesis.[1] Its structure, featuring an aldehyde, a primary amine, and a methoxy group on a benzene ring, allows for diverse chemical transformations. This makes it a crucial intermediate in the production of a wide range of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its applications extend to the synthesis of heterocyclic compounds, potential drug candidates, dyes, and perfumes.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 70127-96-7 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [1][4] |

| Appearance | Dark amber colored oily substance / Light yellow solid | [2][5] |

| Purity | 95% (as synthesized) | [2] |

| Synonyms | 3-Methoxy-2-aminobenzaldehyde, o-anisaldehyde-2-amine | [1][4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound (CAS 70127-96-7) is not widely available in the public domain. However, analysis of structurally related compounds can provide insights into expected spectral characteristics. For definitive identification, experimental analysis of a pure sample is required.

Note: The following table presents data for a structurally similar compound, 2-hydroxy-3-methoxybenzaldehyde, for reference purposes.

| Spectroscopic Data for (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | |

| ¹H NMR | A singlet at 3.83 ppm is assigned to the –OCH₃ protons. Multiplet signals between 6.87-7.29 ppm correspond to aromatic protons. The azomethine group (–CH=N–) signal appears at 8.97 ppm, and the hydroxyl (–OH) proton signal is found at 10.85 ppm.[6] |

| IR (cm⁻¹) | A broad band at 3470 cm⁻¹ is assigned to the –OH group. Phenyl group signals appear around 3000 cm⁻¹. A strong peak at 1615 cm⁻¹ corresponds to the C=N stretching vibration. The C-O bending vibration is observed at 1257 cm⁻¹.[6] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ for the azine derivative appears at m/z 300.[6] Key fragmentation peaks are observed at m/z 283, 150, 135, 80, and 52.[6] |

Synthesis

This compound is typically synthesized via the reduction of its nitro precursor, 3-methoxy-2-nitrobenzaldehyde.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Reduction of 3-Methoxy-2-nitrobenzaldehyde[2]

-

Reaction Setup: A mixed solution of 3-methoxy-2-nitrobenzaldehyde (70 g, 386 mmol) in acetic acid (100 mL) and absolute ethanol (400 mL) is prepared in a suitable reaction vessel.

-

Addition of Reducing Agent: Iron powder (40 g) is added slowly to the stirred solution.

-

Initiation: The reaction mixture is cooled using an ice bath, and concentrated hydrochloric acid (1 mL) is added dropwise. The reaction is exothermic.

-

Reaction: After the initial exotherm subsides, the mixture is heated to reflux. The reaction progress is monitored by LCMS and is typically complete after approximately 20 minutes.

-

Workup (Filtration): The reaction mixture is cooled to room temperature and filtered.

-

Workup (Extraction): The residue is dissolved in ethyl acetate (500 mL) and water (200 mL). The solution is basified to a pH of approximately 5.0 with a 6 M NaOH solution. The mixture is filtered through diatomaceous earth.

-

Workup (Washing): The organic layer is separated and washed sequentially with saturated NaHCO₃ solution (2 x 100 mL), water (2 x 100 mL), and brine (100 mL).

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield a dark amber colored oily substance.

-

Final Product: The resulting oil is dried under vacuum to obtain this compound with 95% purity and a 64% yield (37.2 g, 246 mmol).[2]

Applications in Research and Development

The unique arrangement of functional groups makes this compound a valuable precursor in various synthetic pathways.

Caption: Major application areas of this compound.

-

Heterocyclic Chemistry: It is a key starting material for synthesizing various heterocyclic compounds, such as benzimidazoles and benzothiazoles, which form the core of many biologically active molecules.[1]

-

Pharmaceutical Development: In the pharmaceutical industry, this compound serves as a versatile precursor for the synthesis of diverse molecules with potential biological activity, enabling the creation of libraries of compounds for drug discovery screening.[1]

-

Fine Chemicals: Beyond pharmaceuticals, it is also employed in the preparation of dyes and perfumes.[1]

Safety and Handling

| Hazard & Precautionary Information (Based on Related Compounds) | |

| Signal Word | Warning[5][7] |

| Hazard Statements | Harmful if swallowed.[5][7]Causes skin irritation.[5]Causes serious eye irritation.[5]May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]P501: Dispose of contents/container to an approved waste disposal plant.[5] |

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[5][9]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[5][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Handling and Storage

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wear appropriate personal protective equipment (PPE).[5][8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended.[5][10]

Conclusion

This compound is a synthetically important intermediate with significant utility in medicinal chemistry and materials science. Its straightforward synthesis from commercially available precursors and the reactivity of its functional groups make it an attractive starting point for the development of novel compounds. Proper handling and safety precautions are essential when working with this chemical.

Caption: Logical relationship of this compound.

References

- 1. 70127-96-7 | MFCD09999245 | this compound [aaronchem.com]

- 2. Benzaldehyde, 2-amino-3-methoxy- (9CI) | 70127-96-7 [chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. chemscene.com [chemscene.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. asianpubs.org [asianpubs.org]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | FH11115 [biosynth.com]

2-Amino-3-methoxybenzaldehyde molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides core physicochemical properties of 2-Amino-3-methoxybenzaldehyde, a chemical compound relevant in various research and development applications, including as a building block for protein degraders.[1] The data presented is derived from established chemical information sources.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are calculated based on the compound's elemental composition and structure.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Alternate Value ( g/mol ) | 151.2 | [1] |

| CAS Number | 70127-96-7 | [1] |

Experimental Protocols

The molecular weight and formula are fundamental properties derived from the known atomic weights of the constituent atoms in the molecule's structure. As such, these are calculated values, and experimental protocols for their determination are not applicable in this context. Methodologies for synthesis or analysis (e.g., NMR, HPLC) can be found in specialized literature but are beyond the scope of this basic data sheet.[4]

Logical Data Relationship

The following diagram illustrates the relationship between the chemical name and its core molecular properties.

References

Technical Guide: Physical Properties of 2-Amino-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzaldehyde is an aromatic organic compound with the chemical formula C₈H₉NO₂. As a substituted benzaldehyde, it possesses amino and methoxy functional groups, making it a valuable building block in the synthesis of various pharmaceutical and chemical entities. Its physical properties are crucial for its handling, reaction optimization, and incorporation into drug development pipelines. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, alongside relevant experimental protocols.

Core Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data from commercial suppliers and analogous compounds, we can summarize its key physical characteristics.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₉NO₂ | Calculated |

| Molecular Weight | 151.16 g/mol | Calculated |

| CAS Number | 70127-96-7 | |

| Appearance | Likely a solid | Based on related aminobenzaldehydes |

| Purity | ≥99% | As listed by commercial suppliers[1] |

| Melting Point | Not available | Data for the related 2-Amino-4-methoxybenzaldehyde is not available. 2-Hydroxy-3-methoxybenzaldehyde melts at 44 °C.[2] |

| Boiling Point | Not available | Data for the related 2-Amino-4-methoxybenzaldehyde is not available. 2-Hydroxy-3-methoxybenzaldehyde boils at 268 °C.[2] |

| Density | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2] | Insoluble in water is expected for similar aromatic compounds. |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aldehydic, aromatic, methoxy, and amino protons. |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (aldehyde), C-O stretching (ether), and aromatic C-H and C=C bonds. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from patented procedures for related compounds.[3] The synthesis generally involves the reduction of a corresponding nitrobenzaldehyde.

Reaction Scheme:

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-3-methoxybenzaldehyde in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent. A common method is the use of iron powder in the presence of a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter off the solid catalyst.

-

Extraction: Neutralize the filtrate and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting range.

Determination of Solubility

Understanding the solubility of a compound is essential for its use in various applications.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Measurement: To a test tube containing a small, measured amount of the solvent (e.g., 1 mL), add a small, known quantity of this compound (e.g., 10 mg).

-

Observation: Stir or shake the mixture at a constant temperature and observe if the solid dissolves completely.

-

Quantification: If the compound dissolves, incrementally add more solute until saturation is reached. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in chemical and biological systems.

Conclusion

References

- 1. 70127-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]

2-Amino-3-methoxybenzaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and structure of 2-Amino-3-methoxybenzaldehyde, a significant building block in synthetic organic chemistry. While this compound holds potential for various applications, publicly available experimental data is limited. This document summarizes the existing information and highlights areas where further research is needed.

Chemical Identity and Structure

IUPAC Name: this compound[1]

The fundamental structure of this compound consists of a benzene ring substituted with an amino group (-NH2) at position 2, a methoxy group (-OCH3) at position 3, and a formyl group (-CHO) at position 1.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

A comprehensive search of publicly available databases and literature reveals a notable lack of experimentally determined physicochemical data for this compound. The data presented in many sources often corresponds to its isomers, such as 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) or other amino- and methoxy-substituted benzaldehydes. For this reason, a table of quantitative data is not provided to avoid dissemination of inaccurate information. Researchers are advised to experimentally determine key properties such as melting point, boiling point, and solubility for this specific compound.

The following table summarizes the basic molecular information that has been reliably identified.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [1] |

Experimental Protocols

For instance, a patented synthesis for 2-amino-4-hydroxy-3-methoxybenzaldehyde has been described, but this procedure is not directly applicable to the target molecule of this guide.[4] The synthesis of related aminobenzaldehydes often involves the reduction of a corresponding nitrobenzaldehyde.[5] A potential synthetic route could therefore involve the nitration of 3-methoxybenzaldehyde followed by a selective reduction of the nitro group at the 2-position. However, this proposed pathway would require experimental validation and optimization.

Due to the absence of specific experimental details, researchers interested in utilizing this compound are encouraged to develop and validate their own synthetic and analytical methods.

Spectroscopic Data

As with other experimental data, authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is scarce in public repositories. The available spectra are typically for isomeric or otherwise related compounds. It is crucial for researchers synthesizing or using this compound to perform their own spectroscopic analysis to confirm its identity and purity.

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. However, the current lack of comprehensive and validated data on its physicochemical properties, synthetic protocols, and spectroscopic characteristics presents a significant knowledge gap. This guide serves to summarize the confirmed structural information and to underscore the need for foundational research to fully characterize this compound. The information provided herein should be a starting point for researchers, who are strongly encouraged to undertake the necessary experimental work to build upon this limited knowledge base.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 70127-96-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Solubility of 2-Amino-3-methoxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-3-methoxybenzaldehyde. Due to a lack of specific quantitative solubility data in published literature for this compound, this guide presents qualitative data for a structurally similar compound, 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin), to provide illustrative insights. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside conceptual and workflow diagrams to guide researchers in their own assessments.

Solubility Data Overview

Extensive searches of scientific databases did not yield specific quantitative solubility data for this compound. However, understanding the solubility of structurally related compounds can offer valuable preliminary insights. The "like dissolves like" principle suggests that the polarity of a solute and solvent are primary drivers of solubility. This compound possesses both polar (amino and aldehyde groups) and non-polar (benzene ring and methoxy group) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

For illustrative purposes, the table below summarizes the qualitative solubility of the closely related compound, 2-Hydroxy-3-methoxybenzaldehyde. It is important to note that the substitution of a hydroxyl group for an amino group will influence polarity and hydrogen bonding potential, meaning these values are indicative but not directly transferable.

Table 1: Illustrative Qualitative Solubility of 2-Hydroxy-3-methoxybenzaldehyde

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dioxane | Soluble (1g in 10 mL) |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Water | Insoluble |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Workflows and Principles

To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and the guiding principle of "like dissolves like."

References

Spectroscopic Profile of 2-Amino-3-methoxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.1 - 7.3 | Multiplet | 1H | Aromatic H |

| ~6.8 - 7.0 | Multiplet | 1H | Aromatic H |

| ~6.6 - 6.8 | Multiplet | 1H | Aromatic H |

| ~4.5 - 5.5 | Broad Singlet | 2H | Amine (-NH₂) |

| ~3.8 - 3.9 | Singlet | 3H | Methoxy (-OCH₃) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 195 | Aldehyde Carbonyl (C=O) |

| ~150 - 155 | Aromatic C-O |

| ~140 - 145 | Aromatic C-N |

| ~120 - 130 | Aromatic C-H |

| ~115 - 120 | Aromatic C-H |

| ~110 - 115 | Aromatic C-H |

| ~110 - 115 | Aromatic C (quaternary) |

| ~55 - 60 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands, indicative of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (Amine) |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretching (Methoxy) |

| 2850 - 2750 | Weak | Aldehyde C-H stretching |

| 1700 - 1670 | Strong | C=O stretching (Aldehyde)[1][2][3] |

| 1620 - 1580 | Medium to Strong | C=C stretching (Aromatic) & N-H bending |

| 1270 - 1200 | Strong | Aryl-O stretching (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry data is vital for confirming the molecular weight and fragmentation pattern of this compound.

| m/z | Interpretation |

| 151 | Molecular Ion (M⁺) |

| 150 | [M-H]⁺ |

| 136 | [M-CH₃]⁺ |

| 122 | [M-CHO]⁺ |

| 108 | [M-CHO, -CH₂]⁺ |

| 77 | Phenyl Cation [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an automated process.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A pulse program with proton decoupling is standard.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.

-

KBr Pellet : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup :

-

Place the ATR accessory or the KBr pellet holder in the sample compartment of the FTIR spectrometer.

-

Record a background spectrum of the empty ATR crystal or the KBr pellet. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The software will automatically process the data, performing a Fourier transform and background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method :

-

Electron Ionization (EI) : This is a common technique for volatile compounds. The sample is introduced into the ion source where it is bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI) : This is a softer ionization technique suitable for a wider range of compounds. The sample solution is introduced into the ion source through a capillary at a high voltage.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer. For EI, this may be via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, this is typically via direct infusion or a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis :

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation will depend on the ionization method used, with EI typically causing more extensive fragmentation than ESI.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

synthesis of 2-Amino-3-methoxybenzaldehyde from 3-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable intermediate, 2-Amino-3-methoxybenzaldehyde, from its precursor, 3-methoxy-2-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical compounds and fine chemicals. The guide outlines and compares several common reduction methodologies, providing detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Executive Summary

The reduction of the nitro group in 3-methoxy-2-nitrobenzaldehyde to an amine is a key chemical transformation. This guide explores four primary methods for achieving this conversion:

-

Catalytic Hydrogenation: Utilizing hydrogen gas and a palladium on carbon (Pd/C) catalyst, this method is often favored for its clean reaction profile and high yields.

-

Iron in Acidic Medium (Fe/HCl or Fe/NH₄Cl): A classical and cost-effective method employing readily available reagents. It is a robust and widely used technique in industrial settings.

-

Stannous Chloride (SnCl₂) Reduction: A common laboratory method that proceeds under relatively mild conditions.

-

Sodium Dithionite (Na₂S₂O₄) Reduction: A metal-free alternative that can be advantageous when the presence of metal contaminants is a concern.

Each method presents distinct advantages and disadvantages concerning reaction conditions, yield, cost, and environmental impact. The selection of the optimal method will depend on the scale of the synthesis, available equipment, and the desired purity of the final product.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-methoxy-2-nitrobenzaldehyde using different reduction methods. This allows for a direct comparison of the efficiency and requirements of each protocol.

| Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol (MeOH), 1N HCl | Room Temperature | 2 - 4 | ~67% |

| Iron Reduction | Fe powder, NH₄Cl | Ethanol (EtOH), Water | 70 | 1 | High |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol (EtOH) | 30 | 2 | ~89% |

| Sodium Dithionite | Na₂S₂O₄ | Water, Organic Co-solvent | Reflux | Variable | Variable |

Note: Yields can vary based on the specific reaction conditions and purification methods employed. The data presented is based on literature reports for similar substrates and general protocols.

Experimental Protocols

This section provides detailed experimental procedures for the most common and effective methods for the synthesis of this compound.

Method 1: Catalytic Hydrogenation

This procedure utilizes hydrogen gas and a palladium on carbon catalyst for the reduction.

Materials:

-

3-methoxy-2-nitrobenzaldehyde

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

1N Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq) in Methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

To the suspension, add 1N HCl (5 eq).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Method 2: Iron Reduction in the Presence of an Electrolyte

This classic method employs iron powder in the presence of an acidic or neutral salt solution.

Materials:

-

3-methoxy-2-nitrobenzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-nitrobenzaldehyde (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).[2]

-

Add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq).[2]

-

Heat the reaction mixture to 70°C and stir vigorously for 1 hour.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron residues. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

Method 3: Stannous Chloride Reduction

This method is a widely used laboratory-scale procedure for the reduction of nitroarenes.

Materials:

-

3-methoxy-2-nitrobenzaldehyde

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

2M Potassium hydroxide (KOH) solution

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (typically 5-10 eq).[3]

-

Stir the reaction mixture at 30°C for 2 hours.[3] The reaction can be monitored by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and 2M KOH solution.[3]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: Chemical transformation from starting material to product.

References

A Technical Guide to Key Starting Materials for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the structural backbone of a significant majority of pharmaceuticals, natural products, and functional materials. Their synthesis is a cornerstone of medicinal chemistry and drug discovery. This guide provides an in-depth overview of essential starting materials for constructing nitrogen-, oxygen-, and sulfur-containing heterocycles, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in practical application.

Core Principles & Workflows in Heterocyclic Synthesis

The synthesis of heterocyclic compounds relies on a systematic workflow, from the strategic selection of starting materials to the rigorous characterization of the final product. The general process involves the reaction of precursors, purification of the crude product, and structural verification. Multi-component reactions (MCRs) have become a highly efficient strategy, allowing for the construction of complex molecules in a single step with high atom economy.[1][2]

Caption: General workflow for synthesis and drug discovery.

Nitrogen-Containing Heterocycles

Nitrogen heterocycles are the most common heterocyclic motifs found in FDA-approved drugs and biologically active natural products.[3] Their synthesis often relies on versatile building blocks that can participate in cyclization reactions.

Key Starting Material: 1,3-Dicarbonyl Compounds & Amines

Overview: 1,3-Dicarbonyl compounds (e.g., β-ketoesters, β-diketones) are exceptionally versatile precursors for a wide range of heterocycles, including pyridines and pyrazoles.[4][5] The celebrated Hantzsch pyridine synthesis, a multi-component reaction, exemplifies this approach by condensing a β-ketoester, an aldehyde, and an ammonia source.[6][7]

Caption: Key intermediates in the Hantzsch pyridine synthesis.[8]

Quantitative Data: Hantzsch 1,4-Dihydropyridine Synthesis

| Aldehyde | β-Keto Ester | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | p-TSA, Ultrasonic, H₂O | 96 | [7] |

| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Phenylboronic Acid | 98 | [9] |

| Formaldehyde | Ethyl Acetoacetate | FeCl₃ (for aromatization) | High | [7] |

| Cyclohexanecarboxaldehyde | Methyl Acetoacetate | Ionic Liquid, RT | 92 | [7] |

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [7][8]

-

Reaction Setup: To a round-bottom flask, add benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (20 mmol, 2.0 eq), and ammonium acetate (12 mmol, 1.2 eq) in ethanol (30 mL).

-

Reaction Execution: Stir the mixture at reflux (approx. 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to afford the pure dihydropyridine derivative as a yellow crystalline solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Starting Material: Arylhydrazines

Overview: Arylhydrazines are the quintessential starting materials for the Fischer indole synthesis, one of the most reliable and versatile methods for constructing the indole nucleus.[10][11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the arylhydrazine and a suitable ketone or aldehyde.[12]

Quantitative Data: Fischer Indole Synthesis

| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| Phenylhydrazine | Acetone | Acetic Acid, reflux | ~50 (for tetrahydrocarbazole) | [13] |

| o-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid, RT | High | [14] |

| Phenylhydrazine | Pyruvic acid | ZnCl₂ | Low (initial report) | [12] |

| 4-Methoxyphenylhydrazine | Cyclohexanone | Polyphosphoric acid (PPA) | 85-95 | [12] |

Experimental Protocol: Synthesis of 2-Phenylindole [10]

-

Hydrazone Formation: In a flask, dissolve phenylhydrazine (10 mmol, 1.0 eq) and acetophenone (10.5 mmol, 1.05 eq) in glacial acetic acid (20 mL). Heat the mixture at 80 °C for 1 hour to form the corresponding phenylhydrazone.

-

Cyclization: Add a catalytic amount of zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) to the reaction mixture. Increase the temperature and reflux for 2-4 hours. Monitor the disappearance of the hydrazone intermediate by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The crude indole will precipitate.

-

Purification: Collect the solid by filtration. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from ethanol/water.

-

Characterization: Analyze the final product by NMR, MS, and melting point determination.

Oxygen-Containing Heterocycles

Oxygen heterocycles are core components of many natural products, including sugars and flavonoids.[15] 1,4-Dicarbonyl compounds are highly effective precursors for the synthesis of five-membered furans.

Key Starting Material: 1,4-Dicarbonyl Compounds

Overview: The Paal-Knorr furan synthesis is a straightforward and powerful method for preparing substituted furans via the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[16][17] The reaction proceeds by protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring.[16]

Quantitative Data: Paal-Knorr Furan Synthesis

| 1,4-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| Hexane-2,5-dione | H₂SO₄ (cat.) | >95 | [16] |

| 3,4-Diethyl-2,5-hexanedione | HCl (cat.) | High | [16] |

| 1,4-Diphenylbutane-1,4-dione | Trifluoroacetic Acid | 98 | [17] |

| Various 2-Butene-1,4-diones | Microwave, p-TSA | 70-90 | [17] |

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [16][17]

-

Reaction Setup: Place hexane-2,5-dione (20 mmol) in a round-bottom flask. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or a solid acid catalyst like Amberlyst-15.

-

Reaction Execution: Heat the mixture, typically with distillation, to remove the water formed during the reaction and drive the equilibrium towards the product. The reaction is often rapid, especially at elevated temperatures (>130 °C).

-

Work-up and Isolation: The product, 2,5-dimethylfuran, is a volatile liquid and can be collected directly by distillation from the reaction mixture.

-

Purification: If necessary, the collected distillate can be washed with a dilute base (e.g., NaHCO₃ solution) to remove any residual acid, dried over an anhydrous agent (e.g., MgSO₄), and redistilled to achieve high purity.

-

Characterization: Verify the product's identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Sulfur-Containing Heterocycles

Sulfur heterocycles like thiophenes and thiazoles are important in materials science and pharmaceuticals.[3] Their synthesis often involves introducing a sulfur atom into an organic framework using specific reagents.

Key Starting Material: α-Haloketones and Thioamides

Overview: The Hantzsch thiazole synthesis is the classic method for constructing the thiazole ring.[18] It involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group, such as thiourea or a primary thioamide.[18][19] The reaction is generally high-yielding and straightforward to perform.[19]

Quantitative Data: Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide Source | Solvent/Conditions | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol, heat | 99 | [20] |

| Chloroacetaldehyde | Thioformamide | Not specified | - | [21] |

| Ethyl bromopyruvate | Thiourea | Ethanol, reflux | High | [18] |

| 3-Bromo-2-butanone | Thioacetamide | Ethanol, reflux | Good | [18] |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [19]

-

Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq). Add methanol (5 mL) and a magnetic stir bar.

-

Reaction Execution: Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.

-

Work-up and Isolation: Remove the vial from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl. The product will precipitate.

-

Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with water and allow it to air dry on a watch glass. The product is often pure enough for characterization without further purification.

-

Characterization: Determine the mass and percent yield. Characterize the product by melting point, TLC, and NMR spectroscopy.[19]

Key Starting Material: Carbonyls, Active Methylene Nitriles, & Sulfur

Overview: The Gewald reaction is a multi-component synthesis that produces highly substituted 2-aminothiophenes.[22] The reaction condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[22][23]

Caption: Key steps of the Gewald aminothiophene reaction.[22]

Quantitative Data: Gewald Aminothiophene Synthesis

| Ketone | Active Methylene Nitrile | Base/Conditions | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine, Ethanol, 65 °C | 85-95 | [22] |

| Acetone | Ethyl Cyanoacetate | Piperidinium borate, 100 °C | 96 | [24] |

| Cyclopentanone | Malononitrile | Morpholine, Solvent-free, RT | High | [23] |

| Cyanoacetone | α-Mercaptoaldehyde dimer | Triethylamine, DMF, 60 °C | 70 (for derivative) | [25] |

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [22][24]

-

Reaction Setup: In a 100 mL flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and finely powdered elemental sulfur (10 mmol, 1.0 eq) in ethanol (20 mL).

-

Reaction Execution: Add morpholine (1.1 eq) dropwise to the stirred suspension. An exothermic reaction may occur. After the initial reaction subsides, heat the mixture to 60-70 °C for 1-2 hours until TLC analysis indicates the consumption of starting materials.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. The product will crystallize from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is often obtained in high purity.

-

Characterization: Confirm the structure and purity of the 2-aminothiophene derivative by melting point, NMR, and IR spectroscopy.

References

- 1. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson’s Reagent in Heterocycle Synthesis | springerprofessional.de [springerprofessional.de]

- 4. Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. scispace.com [scispace.com]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemhelpasap.com [chemhelpasap.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 22. benchchem.com [benchchem.com]

- 23. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 24. d-nb.info [d-nb.info]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Aldehyde and Amine Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core reactivity between aldehydes and amines, two fundamental functional groups in organic chemistry with profound implications in medicinal chemistry, drug development, and biological processes. This document details the mechanisms, kinetics, and synthetic applications of their key reactions, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and scientists.

Core Principles of Aldehyde-Amine Reactivity

The fundamental interaction between an aldehyde and an amine is a nucleophilic addition to the carbonyl group. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial addition is often followed by the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (an imine) or a carbon-carbon double bond adjacent to the nitrogen (an enamine). The reactivity is significantly influenced by the structure of both the aldehyde and the amine, as well as the reaction conditions, particularly the pH.

Key Reactions and Mechanisms

The versatility of the aldehyde-amine reaction gives rise to several named reactions crucial for the synthesis of a wide array of nitrogen-containing compounds.

Imine and Enamine Formation

The reaction of an aldehyde with a primary amine yields an imine (also known as a Schiff base), while reaction with a secondary amine produces an enamine .[1] These reactions are typically reversible and are often catalyzed by acid.[2] The optimal pH for imine formation is generally around 4-5.[2] At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step.[2]

-

Primary Amines Yield Imines: The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond.[3]

-

Secondary Amines Yield Enamines: Secondary amines also form a carbinolamine intermediate. However, lacking a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon, resulting in the formation of a C=C double bond.[4][5]

Mechanism of Imine Formation:

Caption: Mechanism of Imine Formation.

Mechanism of Enamine Formation:

Caption: Mechanism of Enamine Formation.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from aldehydes and amines in the presence of a reducing agent.[6] This one-pot reaction combines imine or enamine formation with in situ reduction. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

Reductive Amination Workflow:

Caption: General Workflow for Reductive Amination.

Strecker Amino Acid Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[8][9][10] This three-component reaction is a cornerstone in the synthesis of both natural and unnatural amino acids.[11]

Mechanism of Strecker Synthesis:

Caption: Mechanism of Strecker Amino Acid Synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is an intramolecular cyclization of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[12] This reaction is of great importance in the synthesis of numerous alkaloids and pharmaceutical compounds. The reaction is typically acid-catalyzed and proceeds through an iminium ion intermediate.[13]

Mechanism of the Pictet-Spengler Reaction:

Caption: Mechanism of the Pictet-Spengler Reaction.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (e.g., a ketone).[14][15] The product is a β-amino-carbonyl compound known as a Mannich base.[14] The reaction proceeds via the formation of an iminium ion, which then acts as an electrophile.[16]

Mechanism of the Mannich Reaction:

Caption: Mechanism of the Mannich Reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of aldehydes and amines, providing a basis for comparison and optimization.

Table 1: Kinetic Data for Imine Formation and Pictet-Spengler Reaction

| Reaction | Reactants | Conditions | Rate Constant (k) or Observation | Reference |

| Imine Formation | Benzaldehyde and n-butylamine | No solvent | Average rate constant: 2.0 x 10⁻¹ ± 0.006 mol⁻⁰.⁹ L⁰.⁹ s⁻¹ | [17] |

| Imine Formation | p-Chlorobenzaldehyde and aniline | Aqueous solution | Maximum reaction rate observed at pH ≈ 4.[18] Carbinolamine formation is the rate-determining step at low pH.[18] | [18] |

| Pictet-Spengler Reaction | Tryptamine and Formaldehyde | Pseudo first-order, physiological cond. | Disappearance of tryptamine follows a double exponential decay, suggesting a complex mechanism with multiple intermediates.[19] | [19] |

| Pictet-Spengler Reaction | Tryptamine and Benzaldehyde | Non-acidic, aprotic media at room temp. | Higher yield observed compared to aqueous, acidic media.[13] A linear relationship between rate and acidity was found.[13] | [13] |

Table 2: Reaction Yields for Aldehyde-Amine Reactions

| Reaction Type | Aldehyde/Ketone | Amine | Other Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Reductive Amination | Benzaldehyde | Aniline | Pd/UiO-66-NO, 3 MPa H₂ | Toluene | 60°C | 6 h | >95 | [20] |

| Reductive Amination | Benzaldehyde | Aniline | B(C₆F₅)₃, Me₂PhSiH | o-Dichlorobenzene | 100°C | 1.5 h | 75 | [7] |

| Strecker Synthesis | Acetaldehyde | Ammonium Chloride | Sodium Cyanide | Water/Ether | Room Temp. | 4 h | - | [1] |

| Strecker Synthesis | Various Aldehydes | Various Amines | Chiral Zirconium Catalyst, HCN | - | - | - | High | [21] |

| Mannich Reaction | Formaldehyde | Dimethylamine | Acetone | DMSO | Room Temp. | 24 h | 76 | [16] |

| Mannich Reaction | Aromatic Aldehydes | Aromatic Amines | Malononitrile, NH₄Cl | Ethanol | 80°C | - | up to 92 | |

| Pictet-Spengler | Tryptamine | - | Benzaldehyde, HFIP | HFIP | Reflux | 12 h | 96 |

Detailed Experimental Protocols

The following are representative experimental protocols for the key reactions discussed.

Synthesis of an Imine: N-Benzylidenebenzylamine

Materials:

-

Benzylamine

-

Benzaldehyde

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol.

-

Add benzaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.

-

A spontaneous reaction often occurs, indicated by a slight warming of the mixture and the formation of a precipitate.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Cool the mixture in an ice bath to complete the precipitation of the imine.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be purified by recrystallization from ethanol.

Synthesis of an Enamine: 1-(Cyclopent-1-en-1-yl)pyrrolidine

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclopentanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the enamine product.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude enamine can be purified by vacuum distillation.[22][23]

Reductive Amination of Benzaldehyde with Aniline

Materials:

-

Benzaldehyde

-

Aniline

-

Methanol

-

Sodium borohydride (NaBH₄)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.

-

Stir the solution at room temperature for 30 minutes to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Strecker Synthesis of Alanine

Materials:

-

Acetaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Water

-

Ether

-

Hydrochloric acid (HCl)

Procedure: [1]

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, add freshly distilled acetaldehyde (3 mol) to ether in a flask and cool to 5°C.[1]

-

Add a solution of ammonium chloride (3.4 mol) in water, followed by an ice-cold solution of sodium cyanide (3.1 mol) in water.[1] Add the sodium cyanide solution slowly with cooling.[1]

-

Securely stopper the flask and shake for four hours at room temperature.[1]

-

Separate the oily layer of α-aminopropionitrile.

-

-

Hydrolysis to Alanine:

-

Add the crude α-aminopropionitrile to a flask containing concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic alanine.

-

Collect the solid product by filtration and recrystallize from a water/ethanol mixture.

-

Pictet-Spengler Synthesis of Tetrahydro-β-carboline

Materials:

-

Tryptamine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve tryptamine (1 equivalent) in methanol in a round-bottom flask.

-

Add an aqueous solution of formaldehyde (1.1 equivalents) to the stirred solution.

-

Acidify the mixture by adding a few drops of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Mannich Reaction of Acetone, Formaldehyde, and Dimethylamine

Materials:

-

Acetone

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Dimethylamine hydrochloride

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure: [16]

-

In a round-bottom flask, combine dimethylamine hydrochloride (1 equivalent), formaldehyde solution (1 equivalent), and acetone (excess, acting as both reactant and solvent).

-

Add a small amount of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the excess acetone under reduced pressure.

-

Make the residue alkaline with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ether).

-

Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent to obtain the crude Mannich base.

-

The product can be purified by vacuum distillation.

Conclusion

The reactivity of aldehydes and amines is a rich and diverse field of organic chemistry, providing essential tools for the synthesis of a vast array of nitrogen-containing molecules. From the fundamental formation of imines and enamines to the more complex multicomponent reactions like the Strecker, Pictet-Spengler, and Mannich reactions, these transformations are indispensable in academic research and the pharmaceutical industry. A thorough understanding of their mechanisms, kinetics, and optimal reaction conditions, as presented in this guide, is crucial for the rational design and efficient execution of synthetic strategies in drug discovery and development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Enamines — Making Molecules [makingmolecules.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. via.library.depaul.edu [via.library.depaul.edu]

- 14. Mannich reaction - Wikipedia [en.wikipedia.org]

- 15. Mannich Reaction [organic-chemistry.org]

- 16. Mannich Reaction | NROChemistry [nrochemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. arkat-usa.org [arkat-usa.org]

- 19. A KINETIC STUDY OF THE PICTET-SPENGLER REACTION FOR THE CONDENSATION OF TRYPTAMINE WITH FORMALDEHYDE - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 1-Pyrrolidino-1-cyclopentene 98 7148-07-4 [sigmaaldrich.com]

- 23. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]

commercial suppliers of 2-Amino-3-methoxybenzaldehyde

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-methoxybenzaldehyde (CAS No. 70127-96-7), a valuable chemical intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical properties, commercial availability, key synthetic protocols, and reaction pathways, presenting the information in a format tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as o-amino-m-anisaldehyde, is an aromatic compound featuring three adjacent substituents on a benzene ring: an amino group, a methoxy group, and a formyl (aldehyde) group. This substitution pattern makes it a versatile building block for synthesizing more complex molecular architectures.[1] Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 70127-96-7 | [2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [2][4][5] |

| Molecular Weight | 151.16 g/mol | [2][5] |

| MDL Number | MFCD09999245 | [2][3] |

| InChIKey | GDIYDPBHVKDDIR-UHFFFAOYSA-N | [5] |

| SMILES | COC1=CC=CC(=C1N)C=O | [5] |

| Typical Purity | ≥95% - 99% | [3][4] |

| Storage | Room temperature | [4] |

Commercial Availability

This compound is available from several specialized chemical suppliers. The availability and pricing can vary, and it is recommended to contact the suppliers directly for bulk quotations or custom pack sizes.

| Supplier | Purity | Available Quantities | Lead Time | Notes |

| Manchester Organics | Not Specified | 1g, 5g | 4 - 6 weeks | Discounts available on volumes >5x largest pack size.[2] |

| Apollo Scientific | 99% | 100mg, 250mg, 1g, 5g, 25g | 2 - 3 weeks (UK Stock) | US stock often out of stock.[3] |

| CP Lab Safety | min 95% | 1 gram | Not Specified | For professional research/commercial use only.[4] |

| BLD Pharm | Not Specified | Not Specified | Not Specified | Offers online ordering.[6] |

| AbacipharmTech | Not Specified | Not Specified | Not Specified | Global chemical supplier.[5] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-substituted benzaldehydes can be challenging due to the potential for intermolecular condensation reactions.[1] However, established methods, often involving the reduction of a corresponding nitro-substituted precursor, are widely employed.

General Synthesis Workflow: Reduction of 2-Nitro-3-methoxybenzaldehyde

A common and effective method for preparing this compound is the selective reduction of the nitro group in the precursor, 2-Nitro-3-methoxybenzaldehyde. This transformation can be achieved using various reducing agents under controlled conditions.

Experimental Protocol: Synthesis via Nitro Group Reduction

The following protocol is a representative procedure adapted from established methods for the reduction of aromatic nitro compounds, such as the synthesis of o-aminobenzaldehyde.[7]

Materials:

-

2-Nitro-3-methoxybenzaldehyde

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (Brine)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-Nitro-3-methoxybenzaldehyde (1 equivalent).

-

Addition of Reducing Agent: Add a solution of ferrous sulfate heptahydrate (approx. 7-8 equivalents) in water.

-

Initiation: Heat the mixture with stirring. Upon reaching 80-90°C, cautiously add concentrated ammonium hydroxide in portions. An exothermic reaction should be observed.

-

Reaction: Maintain the reaction at reflux for 30-60 minutes after the addition of ammonia is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove iron salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Key Reactions and Applications

This compound is a key starting material for synthesizing a variety of heterocyclic compounds and Schiff bases, which are important in medicinal chemistry and as ligands for metal complexes.

Reaction Workflow: Formation of a Thiosemicarbazone

A prominent reaction is its condensation with thiosemicarbazide to form 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone (HMBATSC), a class of compounds investigated for their analytical and biological activities.[8]

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol is based on the general synthesis of thiosemicarbazones from aldehydes.[8]

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in warm ethanol in a round-bottom flask.

-

Addition of Reagent: In a separate flask, dissolve an equimolar amount of thiosemicarbazide in warm ethanol.

-

Reaction: Add the thiosemicarbazide solution to the aldehyde solution with stirring. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Precipitation: The thiosemicarbazone product often precipitates from the solution upon formation or cooling. The reaction mixture may be refluxed for 1-2 hours to ensure completion.

-

Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development

This aldehyde serves as a precursor for various derivatives with potential therapeutic applications. For instance, benzyloxybenzaldehyde scaffolds derived from related hydroxybenzaldehydes have been investigated as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer research.[9] The unique arrangement of functional groups in this compound allows for the construction of complex molecules that can be tailored to interact with biological targets. It is also a valuable intermediate for agrochemicals.[1]

References

- 1. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 70127-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 70127-96-7|this compound|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. irphouse.com [irphouse.com]

- 9. mdpi.com [mdpi.com]

Navigating the Safety Landscape of 2-Amino-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-3-methoxybenzaldehyde (CAS No. 70127-96-7). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is designated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.

Signal Word: Danger[2]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[2]

-

H319: Causes serious eye irritation.[1]

-